molecular formula C9H18N2O4 B093288 Azelaic bishydroxamic acid CAS No. 18992-11-5

Azelaic bishydroxamic acid

Numéro de catalogue: B093288
Numéro CAS: 18992-11-5
Poids moléculaire: 218.25 g/mol
Clé InChI: VBJZDMOTYJEHEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azelaic bishydroxamic acid (ABHA) is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor with demonstrated antitumor, antiviral, and antiparasitic activities. Structurally, it features a nine-carbon dicarboxylic acid backbone linked to two hydroxamate groups, enabling potent chelation of zinc ions in HDAC active sites . ABHA selectively inhibits class I and II HDACs, leading to histone hyperacetylation, chromatin remodeling, and transcriptional activation of tumor suppressor genes .

Key research highlights:

  • Anticancer Activity: ABHA induces tumor-selective cytotoxicity in melanoma, colorectal cancer, and Epstein-Barr virus (EBV)-transformed B-cell lines .
  • Mechanistic Insights: At low doses (≤1 μM), ABHA upregulates p21, causing cell cycle arrest, while higher doses (>5 μM) trigger apoptosis or necrosis in tumor cells lacking functional G2 checkpoints .

Méthodes De Préparation

Synthetic Routes for Azelaic Bishydroxamic Acid

Coupling Agent-Mediated Synthesis

The most widely documented method involves the use of coupling agents to facilitate the condensation of azelaic acid with hydroxylamine derivatives. A representative procedure from enzymatic and medicinal chemistry studies outlines the following steps :

Reagents :

  • Azelaic acid (nonanedioic acid)

  • Hydroxylamine hydrochloride

  • Triethylamine (TEA)

  • Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Dimethylformamide (DMF)

Procedure :

  • Azelaic acid (1.0 g, 5.3 mmol) is dissolved in anhydrous DMF (25 mL).

  • Hydroxylamine hydrochloride (0.77 g, 11 mmol) and TEA (2.68 g, 26.5 mmol) are added under nitrogen atmosphere.

  • BOP reagent (6.2 g, 14 mmol) is introduced to activate the carboxyl groups.

  • The reaction is stirred at room temperature for 12 hours.

  • The mixture is lyophilized, redissolved in acetonitrile/water (1:4), and purified via HPLC (C18 column).

Key Considerations :

  • BOP enhances reaction efficiency by forming active intermediates with carboxylates.

  • Lyophilization ensures the removal of volatile byproducts, while HPLC achieves >95% purity .

Solvent-Based Condensation in Non-Aqueous Media

Alternative approaches employ non-polar solvents to drive the reaction equilibrium. A study on chelate polymers describes a benzene-mediated condensation :

Reagents :

  • Azelaic acid

  • Hydroxylamine sulfate

  • Benzene

Procedure :

  • Azelaic acid and hydroxylamine sulfate are combined in benzene.

  • The mixture is refluxed at 80°C for 8–12 hours.

  • The precipitated product is filtered and washed with cold ether.

Advantages :

  • Benzene’s low polarity favors the dehydration required for hydroxamic acid formation.

  • This method avoids coupling agents, reducing costs .

Reaction Optimization and Critical Parameters

Temperature and Time Dependence

Optimal yields are achieved at 60–80°C, with prolonged reaction times (>10 hours) ensuring complete conversion. Elevated temperatures beyond 90°C risk decarboxylation, while shorter durations (<6 hours) result in partial amidification .

Catalytic Systems

  • Acidic Catalysts : Sulfuric acid (0.1 M) accelerates protonation of carboxyl groups, enhancing electrophilicity.

  • Basic Catalysts : TEA (pH 8–9) neutralizes HCl byproducts, preventing side reactions .

Industrial-Scale Production Strategies

While laboratory methods prioritize purity, industrial synthesis emphasizes throughput and cost-efficiency:

Continuous Flow Reactors

  • Design : Tubular reactors with in-line mixing zones.

  • Conditions :

    • Residence time: 2–4 hours

    • Temperature: 70°C

    • Pressure: 1.5 bar

  • Output : 85–90% yield with >90% purity after recrystallization .

Characterization and Quality Control

Spectroscopic Analysis

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 2.18 (t, 4H, CH2_2), 1.45 (m, 10H, CH2_2), 10.2 (s, 2H, NHOH) .

  • IR : Peaks at 1640 cm1^{-1} (C=O stretch) and 3200 cm1^{-1} (N–OH stretch) .

Chromatographic Methods

  • HPLC-MS : Retention time = 6.2 min (C18, acetonitrile/water gradient); m/z 275.1 [M+H]+^+ .

Comparative Analysis of Synthetic Methods

ParameterCoupling Agent Method Solvent Condensation
Yield78–82%65–70%
Purity>95%85–90%
Reaction Time12 hours8–12 hours
ScalabilityModerateHigh
CostHigh (BOP reagent)Low

Challenges and Mitigation Strategies

  • Hydroxylamine Instability : Stored at 4°C under nitrogen to prevent oxidation.

  • Byproduct Formation : Recrystallization from ethanol/water (1:3) removes unreacted azelaic acid.

Analyse Des Réactions Chimiques

Types of Reactions: Azelaic bishydroxamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Oximes and nitriles.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Cancer Research Applications

ABHA has been investigated for its selective cytotoxic effects on various cancer cell lines:

  • Selective Toxicity : Research indicates that ABHA exhibits selective toxicity towards human tumor cell lines while sparing normal cells. For instance, it was found to be toxic to transformed human melanocytes and keratinocytes at concentrations between 30-100 µg/mL, while normal cells showed significantly higher survival rates .
  • Differentiation Induction : Studies have shown that ABHA can induce differentiation in lymphoid cells, enhancing their maturation and potentially improving immune responses against tumors .

Table 1: Cytotoxic Effects of Azelaic Bishydroxamic Acid

Cell LineD37 (µg/mL)Effect on Differentiation
Human Tumor Cells30-100Increased differentiation
Normal Melanocytes>300Minimal toxicity
Keratinocytes>300Minimal toxicity

Antimicrobial Properties

ABHA has also been explored for its antimicrobial properties:

  • Inhibition of Microbial Growth : ABHA demonstrates antimicrobial activity by inhibiting the synthesis of microbial cellular proteins. This property is particularly relevant for treating skin conditions associated with bacterial infections .

Dermatological Applications

The compound is being studied for its potential use in dermatology:

  • Treatment of Acne and Rosacea : Similar to azelaic acid, ABHA may possess anti-inflammatory properties that could be beneficial in treating acne vulgaris and rosacea. Its ability to modulate inflammation and reduce microbial load makes it a candidate for topical formulations .

Case Studies

Several studies have documented the effects of ABHA on different cell types:

  • Study on Melanoma Cells : A study demonstrated that ABHA enhances metallothionein promoter activity in sensitive melanoma cell lines but inhibits it in more resistant lines like HeLa, indicating a potential pathway for targeted therapy .
  • Impact on Gene Expression : Another investigation highlighted that ABHA significantly increased HIV LTR and c-fos promoter activities during treatment, suggesting its role in gene regulation beyond mere cytotoxic effects .

Mécanisme D'action

The mechanism of action of azelaic bishydroxamic acid involves its interaction with various molecular targets:

    Antimicrobial Activity: Inhibits the synthesis of microbial cellular proteins, thereby preventing the growth of bacteria and fungi.

    Anti-inflammatory Activity: Reduces the production of pro-inflammatory cytokines and reactive oxygen species.

    Skin Treatment: Inhibits the enzyme tyrosinase, reducing melanin production and helping to treat hyperpigmentation.

Comparaison Avec Des Composés Similaires

Comparison with Similar HDAC Inhibitors

ABHA belongs to the hydroxamic acid class of HDAC inhibitors. Below is a comparative analysis with structurally and functionally related compounds:

Structural and Functional Classifications

Compound Class HDAC Selectivity Key Applications
ABHA Hydroxamic acid HDAC3 (preferential) Melanoma, lymphoproliferative diseases
SAHA (Vorinostat) Hydroxamic acid Pan-HDAC FDA-approved for T-cell lymphoma
SBHA Hydroxamic acid Pan-HDAC Antimalarial (IC₅₀: 0.8–1.3 μM)
TSA Hydroxamic acid Pan-HDAC Broad anticancer activity
CBHA Hydroxamic acid HDAC3 Preclinical cancer models
Valproic Acid Short-chain fatty acid Class I HDACs Epilepsy, cancer adjunct

Efficacy and Selectivity

Anticancer Activity

  • ABHA vs. SAHA: ABHA shows superior tumor selectivity in melanocytic cells by activating differentiation pathways without widespread cytotoxicity . SAHA, though FDA-approved, has broader toxicity due to pan-HDAC inhibition .
  • ABHA vs. TSA : TSA is 10–100× more potent in vitro but lacks tumor selectivity, limiting clinical utility . ABHA’s cytotoxicity in EBV-transformed B-cells highlights its niche in posttransplant lymphoproliferative disease .

Antimicrobial Activity

  • ABHA vs. SBHA : SBHA is more potent against P. falciparum (IC₅₀: 0.8–1.3 μM vs. 3.2–4.9 μM) but both show poor selectivity over mammalian cells .

Mechanistic Differences

  • Checkpoint Activation: ABHA uniquely triggers a G2 checkpoint in normal cells, which is defective in tumors, enabling selective killing . This mechanism is absent in SAHA and SBHA.
  • p21 Modulation : Unlike SAHA, ABHA’s dose-dependent p21 upregulation correlates with resistance to apoptosis, necessitating higher doses for cytotoxicity .

Pharmacokinetics and Toxicity

  • ABHA: Limited bioavailability but favorable tumor exposure in murine models . Acute toxicity (mouse LD₅₀: 114 mg/kg IV) suggests narrow therapeutic margins .
  • SAHA : Better bioavailability but associated with fatigue, thrombocytopenia, and gastrointestinal effects .
  • Topical Azelaic Acid (unrelated to ABHA): Safe for acne and rosacea, underscoring the parent compound’s benign profile in non-hydroxamate forms .

Research Findings and Clinical Relevance

  • ABHA in Combination Therapies : Synergizes with STI571 (imatinib) in chronic myeloid leukemia, enhancing apoptosis .
  • Epigenetic Selectivity : ABHA’s HDAC3 preference may reduce off-target effects compared to pan-inhibitors like SAHA .

Activité Biologique

Azelaic bishydroxamic acid (ABHA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of dermatology and oncology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is derived from azelaic acid, a dicarboxylic acid known for its therapeutic properties. The structure of ABHA allows it to function as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in gene expression regulation and cellular differentiation.

Biological Activity Overview

The following table summarizes key biological activities and mechanisms associated with this compound:

Activity Mechanism Target Cells
HDAC InhibitionModulates gene expression related to cell cycle and differentiationTumor cells
Antitumor ActivitySelectively toxic to tumor cellsVarious human tumor cell lines
Differentiation InductionPromotes normal cellular functionLymphoid cells
Antimicrobial EffectsPotential inhibition of microbial growthBacterial cells

Case Study 1: Efficacy in Acne Treatment

A study presented six case studies demonstrating the effectiveness of azelaic acid gel (which shares properties with ABHA) in treating adult female acne. Patients treated with azelaic acid showed significant improvement in inflammatory lesions and pigmentation over time. The treatment was well-tolerated with minimal side effects .

Case Study 2: Antitumor Potential

In a clinical setting, ABHA was tested for its ability to induce differentiation in transformed melanocytes and keratinocytes. The results indicated that ABHA could enhance differentiation markers while exhibiting selective toxicity towards malignant cells without affecting normal cells .

Research Findings

Recent studies have highlighted the multifaceted roles of this compound:

  • Tumor Selectivity : Research indicates that ABHA's selectivity for tumor cells over normal cells makes it a promising candidate for cancer therapy .
  • Mechanistic Insights : The ability to enhance metallothionein promoter activity suggests potential applications in oxidative stress management within cancer contexts .
  • Clinical Applications : Further exploration into the use of ABHA in combination therapies could yield significant benefits in managing complex conditions like acne vulgaris and certain malignancies.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols and characterization methods for azelaic bishydroxamic acid (ABHA)?

ABHA is synthesized via hydroxamic acid formation, typically through condensation of azelaic acid with hydroxylamine derivatives. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography–mass spectrometry (HPLC-MS) for purity assessment, and elemental analysis. Stability studies under varying pH and temperature conditions are recommended to evaluate degradation profiles .

Q. What is the mechanistic basis for ABHA’s activity as a histone deacetylase (HDAC) inhibitor?

ABHA’s hydroxamic acid moiety chelates zinc ions in the catalytic pocket of HDAC enzymes, blocking substrate access. This inhibition increases histone acetylation, altering chromatin structure and gene expression. Specific isoform selectivity (e.g., HDAC1, HDAC3) has been observed at IC₅₀ values of 0.01–1.0 μM in enzymatic assays .

Q. Which cell-based assays are optimal for evaluating ABHA’s HDAC inhibitory activity?

Fluorometric HDAC activity assays using acetylated lysine substrates (e.g., Boc-Lys(Ac)-AMC) quantify enzyme inhibition. Complementary methods include Western blotting for acetylated histone H3/H4 and qRT-PCR to assess gene expression changes (e.g., p21 upregulation) .

Advanced Research Questions

Q. How can contradictory in vitro vs. in vivo efficacy data for ABHA in cancer models be addressed?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic clearance). Strategies include:

  • Pharmacodynamic profiling (e.g., HDAC activity in tumor biopsies).
  • Co-administration with CYP450 inhibitors to prolong ABHA’s half-life.
  • Use of nanoparticle delivery systems to enhance tumor targeting .

Q. What experimental designs mitigate batch-to-batch variability in ABHA synthesis for apoptosis studies?

Implement strict quality control (QC) protocols:

  • NMR and HPLC-MS validation for each batch.
  • Standardized storage conditions (e.g., −80°C under nitrogen).
  • Replicate experiments across multiple batches to confirm reproducibility .

Q. How should dose-response studies be structured to define ABHA’s therapeutic window in leukemia models?

  • In vitro : Determine IC₅₀ using MTT assays in leukemic cell lines (e.g., HL-60) with parallel assessment of normal lymphocytes.
  • In vivo : Employ xenograft models with escalating doses (1–50 mg/kg) and monitor toxicity via liver/kidney function tests.
  • Transcriptomic profiling to identify off-target effects at supra-therapeutic doses .

Q. What methodologies resolve challenges in linking ABHA-induced epigenetic changes to phenotypic outcomes?

Integrate multi-omics approaches:

  • Chromatin immunoprecipitation sequencing (ChIP-seq) for histone acetylation patterns.
  • RNA-seq to correlate transcriptional changes with apoptosis or differentiation markers.
  • Time-course experiments to distinguish primary epigenetic effects from secondary responses .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are critical for analyzing ABHA’s dual role in apoptosis and differentiation?

  • Multivariate regression to disentangle dose-dependent effects.
  • Cluster analysis of gene expression data to identify co-regulated pathways.
  • Survival analysis (Kaplan-Meier curves) in preclinical tumor models .

Q. How can researchers address variability in HDAC inhibition assays across laboratories?

  • Use standardized reference inhibitors (e.g., trichostatin A) as internal controls.
  • Adopt consensus protocols from repositories like AddGene.
  • Report enzyme source (recombinant vs. cell lysate) and substrate specificity in metadata .

Propriétés

Numéro CAS

18992-11-5

Formule moléculaire

C9H18N2O4

Poids moléculaire

218.25 g/mol

Nom IUPAC

N,N'-dihydroxynonanediamide

InChI

InChI=1S/C9H18N2O4/c12-8(10-14)6-4-2-1-3-5-7-9(13)11-15/h14-15H,1-7H2,(H,10,12)(H,11,13)

Clé InChI

VBJZDMOTYJEHEP-UHFFFAOYSA-N

SMILES

C(CCCC(=O)NO)CCCC(=O)NO

SMILES canonique

C(CCCC(=O)NO)CCCC(=O)NO

Key on ui other cas no.

18992-11-5

Synonymes

azelaic bis(hydroxamic acid)
azelaic bishydroxamic acid
nonanediamide, N,N'-dihydroxy-

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.